Variacin -

Variacin

Catalog Number: EVT-244235
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Variacin is classified as a lanthionine-containing bacteriocin, which is characterized by the presence of lanthionine residues in its structure. These residues are formed through the post-translational modification of precursor peptides, resulting in a stable and active antimicrobial compound. The structural gene responsible for variacin production has been isolated and analyzed, revealing significant homology with lacticin 481, a well-known bacteriocin from Lactococcus lactis.

Synthesis Analysis

Methods

The synthesis of variacin involves the fermentation of Micrococcus varians strains under controlled conditions. The bacteriocin is purified from the fermentation broth using various chromatographic techniques, which may include ion-exchange chromatography and reverse-phase high-performance liquid chromatography.

Technical Details

The purification process allows for the isolation of variacin while removing other proteins and metabolites present in the broth. The structural analysis of variacin has been performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its molecular weight and structural characteristics.

Molecular Structure Analysis

Structure

Variacin's structure features a unique arrangement of amino acids that includes lanthionine and beta-methyllanthionine residues. These modifications contribute to its stability under varying pH levels (ranging from 2 to 10) and heat conditions, making it suitable for food applications.

Data

The primary sequence analysis indicates that variacin shares significant sequence homology with lacticin 481, particularly in the regions responsible for its antimicrobial activity. This structural similarity suggests that variacin may exhibit comparable mechanisms of action against target bacteria.

Chemical Reactions Analysis

Reactions

The chemical reactions involving variacin primarily pertain to its interaction with bacterial membranes. Variacin exerts its antimicrobial effects by binding to specific receptors on the surface of target Gram-positive bacteria, leading to membrane disruption.

Technical Details

The mechanism involves the formation of pores within the bacterial membrane, which compromises the integrity of the cell and ultimately leads to cell lysis. This mode of action is typical for many bacteriocins and underscores the potential utility of variacin in food preservation.

Mechanism of Action

The mechanism by which variacin inhibits bacterial growth involves several key processes:

  1. Binding: Variacin binds to lipid II, a crucial component in bacterial cell wall synthesis.
  2. Membrane Disruption: Upon binding, variacin integrates into the bacterial membrane, forming pores that disrupt osmotic balance.
  3. Cell Lysis: The resultant pore formation leads to cell lysis and death of susceptible bacteria.

This multi-faceted approach allows variacin to effectively target a wide range of Gram-positive spoilage organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Variacin has a molecular weight that can be determined through mass spectrometry.
  • Stability: It remains stable across a pH range of 2 to 10 and withstands heat treatment, which is advantageous for food applications.

Chemical Properties

  • Solubility: Variacin's solubility in aqueous solutions is essential for its application as an antimicrobial agent.
  • Activity Spectrum: Its inhibitory activity extends across various Gram-positive bacteria, making it versatile for different applications.
Applications

Variacin holds significant promise in various scientific fields:

  • Food Preservation: Its ability to inhibit spoilage bacteria makes it a candidate for natural food preservatives.
  • Pharmaceuticals: The antimicrobial properties could be explored for developing new antibiotics or therapeutic agents against resistant strains.
  • Biotechnology: Variacin can be utilized in biotechnological applications where microbial control is necessary.
Biosynthesis Pathways & Genetic Determinants of Variacin Production

Genomic Organization of Micrococcus varians Bacteriocin Clusters

The biosynthetic gene cluster (BGC) for variacin, a type B lantibiotic, is encoded within the compact 2.5–3.0 Mb genome of Micrococcus varians. This BGC spans approximately 10–12 kb and follows a conserved operon architecture observed in other Gram-positive bacteriocin producers [2] [6]. The core components include:

  • Structural gene (varA): Encodes the prepropeptide (56 amino acids) with an N-terminal leader sequence (23 residues) and C-terminal core peptide (33 residues) destined for post-translational modification.
  • Modification enzyme (varM): A lanM-type synthetase responsible for dehydration and cyclization.
  • Transport machinery (varT): An ABC transporter facilitating leader peptide cleavage and extracellular export.
  • Immunity genes (varI, varF): Confer self-protection against variacin’s antimicrobial activity.
  • Regulatory elements (varR, varK): A response regulator and histidine kinase for quorum sensing [2].

Table 1: Variacin Biosynthetic Gene Cluster (BGC) Components

GeneFunctionProtein Features
varAPrepropeptideN-terminal FNLD leader; C-terminal core with 7 Ser/Thr and 4 Cys residues
varMLanM synthetaseBifunctional dehydratase/cyclase; Zn²⁺-binding domain
varTABC transporterN-terminal protease domain; C-terminal ATPase
varR/varKTwo-component systemResponds to cell density; activates varA expression
varIImmunity proteinMembrane-associated; displaces variacin from lipid II

This BGC exhibits genomic economy characteristic of small-genome actinobacteria, where essential functions are compressed into minimal genetic space [6] [9]. Unlike polyketide or nonribosomal peptide clusters, variacin’s RiPP (Ribosomally synthesized and Post-translationally modified Peptide) architecture lacks accessory tailoring enzymes, reflecting its biosynthetic efficiency [1] [6].

Enzymatic Processes in Lanthionine Ring Formation

Variacin maturation involves a two-stage enzymatic cascade mediated solely by VarM:

  • Dehydration: Ser/Thr residues undergo phosphate elimination via VarM’s N-terminal domain. ATP-dependent phosphorylation of Ser/Thr side chains precedes β-elimination, generating dehydroalanine (Dha) and dehydrobutyrine (Dhb). Mass spectrometry reveals 5–7 dehydration events in the variacin core peptide [3] [7].
  • Cyclization: The C-terminal domain of VarM catalyzes stereospecific Michael addition. Cysteine thiolates attack Dha/Dhb intermediates, forming (2S,6R)-lanthionine (Lan) and (2S,3S,6R)-methyllanthionine (MeLan) bridges. Zinc coordination in VarM’s active site aligns nucleophiles and electrophiles, ensuring correct ring topology [3] [7].

Table 2: Variacin Ring Topology and Residue Involvement

RingResiduesCrosslink TypeBiological Role
Ring AThr³⁻Cys⁸MeLanLipid II binding
Ring BSer¹²⁻Cys¹⁶LanMembrane insertion
Ring CDhb¹⁹⁻Cys²⁴MeLanStructural stability
Ring DDha²⁷⁻Cys³¹LanReceptor specificity

VarM exhibits substrate promiscuity; it processes non-cognate peptides if fused to the varA leader, confirming the leader’s role in enzyme recognition [3]. However, cyclization fidelity is absolute—no misbridged isomers occur in vivo, underscoring VarM’s precise spatial control [7].

Regulatory Mechanisms of Probacteriocin Processing

Variacin biosynthesis is tightly regulated at transcriptional and post-transcriptional levels:

  • Quorum Sensing: The VarK/VarR two-component system activates varA expression at high cell density. VarK autophosphorylation is induced by extracellular variacin itself, creating a feedforward loop that amplifies production during biofilm formation [4] [10].
  • Leader Peptide Dependence: The FNLD motif in VarA’s leader sequence acts as an allosteric effector. Binding to VarM’s C-terminal domain induces conformational changes that activate dehydration. Mutating FNLD to AAAA abolishes modification [3] [5].
  • Proteolytic Activation: Extracellular VarT cleaves the leader peptide after "Ala⁻¹-Arg⁺¹" via N-terminal peptidase activity. Leader removal coincides with export, releasing mature variacin. In varT knockouts, intracellular pro-variacin accumulates but remains inactive [3] [10].
  • Post-Transcriptional Control: Small RNA varS base-pairs with the varA mRNA 5’UTR, blocking ribosome access under low-nutrient conditions. RNase III degrades varS during late log phase, derepressing translation [10].

Cyclic-di-GMP (c-di-GMP) fine-tunes this cascade—high c-di-GMP levels stabilize varA mRNA by recruiting RNA-binding proteins, linking variacin production to biofilm matrix synthesis [4] [10].

Evolutionary Conservation of Leader Sequence Motifs

The FNLD motif (Phe-Asn-Leu-Asp) in variacin’s leader peptide is phylogenetically conserved across Micrococcus lanthipeptides. Comparative genomics of 1,012 bacterial strains reveals:

  • Conservation Score: FNLD exhibits Shannon entropy <0.2 (max conservation=0), indicating strong purifying selection. Positions -18F and -16L are invariant [5].
  • Functional Role: FNLD mediates hydrophobic interactions with a pocket in VarM’s C-terminal domain (Kd = 0.8 μM). Alanine scanning shows Phe⁻¹⁸ contributes >60% binding energy [3] [5].
  • Paralog Divergence: Non-bacteriocin paralogs (e.g., mcvX) retain Ser/Thr/Cys residues but lack FNLD and show no VarM processing, confirming the motif’s exclusivity to bacteriocin regulation [5].

Table 3: Leader Sequence Conservation Metrics Across Actinobacterial Lanthipeptides

SpeciesBacteriocinLeader MotifConservation (JSD Score*)VarM Homology (%)
M. variansVariacinFNLD0.08100
M. luteusLuteocinFDLD0.1288
M. yunnanensisKocurinYNID0.2175
Kytococcus schroeteriSchropeptinLNFD0.1568

*Jensen-Shannon Divergence (JSD): Lower score = higher conservation [5]

FNLD-like motifs recur in phylogenetically distant genera (e.g., Bacillus lichenicidin), suggesting convergent evolution for LanM recognition. However, Micrococcus-specific variants (FDLD, YNID) indicate lineage-specific adaptation [5] [6].

Properties

Product Name

Variacin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.